6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-Ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound features a triazine core substituted with ethoxybenzyl and methoxyphenyl groups, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the ethoxybenzyl and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-ethoxybenzyl chloride with a triazine intermediate in the presence of a base like sodium hydride can yield the desired product.
Amination: The amino group is introduced by reacting the triazine intermediate with 2-methoxyaniline under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the aromatic substituents, potentially yielding partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves a mixture of nitric and sulfuric acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzyl group may yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
The compound may exhibit biological activity due to its structural similarity to other bioactive triazines. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of triazines are often explored for their therapeutic potential. This compound could be studied for its ability to interact with biological targets, such as enzymes or receptors, which may lead to the development of new drugs.
Industry
In the industrial sector, triazine derivatives are used in the production of dyes, resins, and agrochemicals. This compound could find applications in these areas, particularly if it exhibits desirable properties such as stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key metabolic enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
6-(4-Ethoxybenzyl)-3-((2-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
6-(4-Ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazine: Lacks the ketone group at the 5-position.
Uniqueness
The uniqueness of 6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both ethoxy and methoxy groups could influence its solubility, reactivity, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-14-10-8-13(9-11-14)12-16-18(24)21-19(23-22-16)20-15-6-4-5-7-17(15)25-2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQSOASJZSVJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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